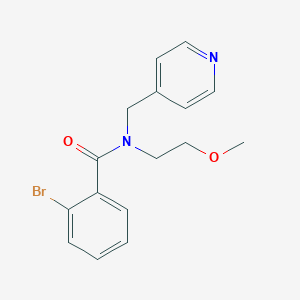

2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide

CAS No.: 1351599-81-9

Cat. No.: VC4554619

Molecular Formula: C16H17BrN2O2

Molecular Weight: 349.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351599-81-9 |

|---|---|

| Molecular Formula | C16H17BrN2O2 |

| Molecular Weight | 349.228 |

| IUPAC Name | 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C16H17BrN2O2/c1-21-11-10-19(12-13-6-8-18-9-7-13)16(20)14-4-2-3-5-15(14)17/h2-9H,10-12H2,1H3 |

| Standard InChI Key | BZFWJAIDRWGNNF-UHFFFAOYSA-N |

| SMILES | COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2Br |

Introduction

2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound belonging to the benzamide derivatives class. Its molecular formula is C16H17BrN2O2, and it has a molecular weight of 349.228 g/mol . This compound features a variety of functional groups, including an aromatic ring, amide, ether, and halogen, which contribute to its chemical properties and potential applications.

Synthesis and Characterization

The synthesis of 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide typically involves nucleophilic substitution and coupling reactions. These techniques are crucial for forming the desired bonds between the different components of the molecule.

Characterization of this compound can be achieved through various analytical methods:

-

X-ray Crystallography: Provides detailed information about the molecular structure, including bond lengths and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the chemical environment of hydrogen atoms within the molecule.

-

Infrared (IR) Spectroscopy: Helps identify the functional groups present in the compound.

Potential Applications

2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide may find applications in industrial settings, particularly in the synthesis of polymers or coatings with specific functionalities due to its unique chemical structure.

Biological Activity and Mechanism of Action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume